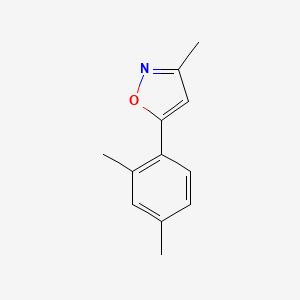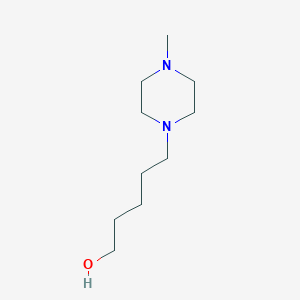
3-Bromo-2-cyano-4,5-dimethylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Bromo-2-cyano-4,5-dimethylbenzoic acid is an organic compound with the molecular formula C10H8BrNO2 and a molecular weight of 254.08 g/mol . This compound is characterized by the presence of a bromine atom, a cyano group, and two methyl groups attached to a benzoic acid core. It is primarily used in research and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-cyano-4,5-dimethylbenzoic acid typically involves the bromination of 2-cyano-4,5-dimethylbenzoic acid. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane or acetonitrile . The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more efficient and scalable production process .
Analyse Des Réactions Chimiques
Types of Reactions
3-Bromo-2-cyano-4,5-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under suitable conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Lithium Aluminum Hydride (LiAlH4): Used for reduction of the cyano group.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Major Products
Substituted Benzoic Acids: Formed through substitution reactions.
Amines: Formed through reduction of the cyano group.
Oxidized Derivatives: Formed through oxidation reactions.
Applications De Recherche Scientifique
3-Bromo-2-cyano-4,5-dimethylbenzoic acid is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.
Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.
Material Science: Used in the preparation of advanced materials with specific properties.
Biological Studies: Employed in studies to understand its biological activity and potential as a bioactive compound.
Mécanisme D'action
The mechanism of action of 3-Bromo-2-cyano-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets and pathways. The bromine and cyano groups play a crucial role in its reactivity and interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites in biological systems, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromo-4,5-dimethoxybenzoic acid: Similar structure but with methoxy groups instead of methyl groups.
4-Bromo-2,5-dimethylbenzoic acid: Similar structure but with different substitution pattern.
3-Bromo-5-iodobenzoic acid: Contains an additional iodine atom.
Uniqueness
3-Bromo-2-cyano-4,5-dimethylbenzoic acid is unique due to the presence of both a bromine atom and a cyano group on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in organic synthesis and pharmaceutical research .
Propriétés
Formule moléculaire |
C10H8BrNO2 |
|---|---|
Poids moléculaire |
254.08 g/mol |
Nom IUPAC |
3-bromo-2-cyano-4,5-dimethylbenzoic acid |
InChI |
InChI=1S/C10H8BrNO2/c1-5-3-7(10(13)14)8(4-12)9(11)6(5)2/h3H,1-2H3,(H,13,14) |
Clé InChI |
WYIWSFHLZGCSKD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)Br)C#N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Ir[Me(Me)ppy]2(5,5'-dCF3bpy))PF6](/img/structure/B13660981.png)

![2-Chloro-5-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B13660985.png)








![Methyl (R)-4-[[3-(Boc-amino)-1-piperidyl]methyl]picolinate](/img/structure/B13661032.png)

![5-Boronopyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B13661041.png)
